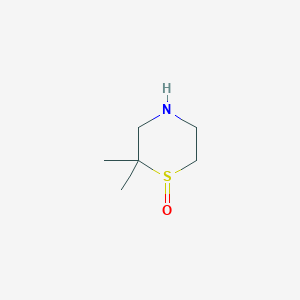![molecular formula C12H18N2O B6258948 [4-methyl-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1248247-52-0](/img/new.no-structure.jpg)
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzenemethanamine, featuring a morpholine ring and a methyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-2-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with morpholine under reductive amination conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[4-methyl-2-(morpholin-4-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of [4-methyl-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
[4-methyl-2-(piperidin-4-yl)phenyl]methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.
[4-methyl-2-(pyrrolidin-4-yl)phenyl]methanamine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
[4-methyl-2-(azepan-4-yl)phenyl]methanamine: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in [4-methyl-2-(morpholin-4-yl)phenyl]methanamine imparts unique chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications .
Properties
CAS No. |
1248247-52-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
